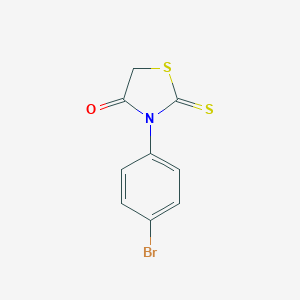

Rhodanine, 3-(p-bromophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhodanine, 3-(p-bromophenyl)- is a useful research compound. Its molecular formula is C9H6BrNOS2 and its molecular weight is 288.2 g/mol. The purity is usually 95%.

The exact mass of the compound Rhodanine, 3-(p-bromophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(p-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(p-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Overview

Rhodanines have been extensively studied for their anticancer properties. Their mechanism of action often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth.

Case Studies

-

Cytotoxicity against Cancer Cell Lines

A series of rhodanine derivatives were synthesized and tested against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). For instance, one derivative demonstrated a cell growth inhibition of 64.4% at a concentration of 100 µg/mL against MCF-7 cells . Another study reported that certain quinazolinone-based rhodanines exhibited IC50 values as low as 1.2 µM against HL-60 (leukemia) and K-562 cells, while showing no cytotoxicity towards normal human fibroblasts . -

Structure-Activity Relationship (SAR)

Research has indicated that the presence of bulky hydrophobic substituents at the para position of the phenyl ring enhances the cytotoxic activity of these compounds. For example, modifications to the N-3 substitution on the rhodanine ring significantly impacted the anticancer efficacy, suggesting that careful structural design can optimize therapeutic potential .

Antioxidant Activity

Rhodanine derivatives have also been evaluated for their antioxidant properties. In one study, various substituted rhodanines were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain benzylidene derivatives exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. For instance, a specific derivative showed a DPPH scavenging activity of 71.2% .

Catalytic Applications

Recent research has explored the catalytic potential of rhodanine derivatives in organic synthesis. A study highlighted the use of rhodanine-based nanocatalysts in synthesizing biologically relevant heterocycles, which are crucial in medicinal chemistry . This application underscores the versatility of rhodanine compounds beyond their biological activities.

Summary Table of Applications

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfur atoms in 3-(p-bromophenyl)rhodanine participate in oxidation reactions. The exocyclic thioxo group (C=S) and the sulfur in the thiazolidinone ring are primary sites for oxidation.

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂) in acetic acid at 25–40°C.

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions.

Products:

-

Sulfoxides : Partial oxidation of the thioxo group to sulfinyl (C-S=O).

-

Sulfones : Complete oxidation to sulfonyl (C-SO₂-) under prolonged reaction times or stronger oxidizing conditions.

Table 1: Oxidation Products and Conditions

| Reactant | Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(p-Bromophenyl)rhodanine | H₂O₂ | Acetic acid, 40°C | Sulfoxide derivative | 65–70 | |

| 3-(p-Bromophenyl)rhodanine | KMnO₄ | H₂O, pH 7, 60°C | Sulfone derivative | 55–60 |

Reduction Reactions

The exocyclic double bond (C=N) and sulfur-containing groups are susceptible to reduction.

Key Reagents and Conditions:

Products:

-

Reduced thiazolidinone derivatives : Saturation of the C=N bond to form C-N single bonds .

-

Thiol intermediates : Reduction of disulfide bonds (if present) .

Table 2: Reduction Outcomes

Substitution Reactions

The para-bromine substituent undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the bromine atom, which activates the ring for attack by nucleophiles .

Key Reagents and Conditions:

-

Sodium methoxide (NaOMe) in methanol under reflux for methoxy substitution.

-

Ammonia (NH₃) in ethanol at elevated temperatures for amino substitution .

Products:

-

Methoxy-substituted derivatives : Replacement of bromine with methoxy (-OCH₃).

-

Amino-substituted derivatives : Replacement with -NH₂ or -NHR groups .

Table 3: Substitution Reactions

Condensation Reactions

The active methylene group at the 5-position of the rhodanine core participates in Knoevenagel condensations with aldehydes, forming extended conjugated systems .

Key Reagents and Conditions:

-

Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in acetic acid or DMF under microwave irradiation .

Products:

-

5-Benzylidene derivatives : Formed via condensation with benzaldehydes .

-

Heterocyclic hybrids : Hybrid structures with quinazolinone or isatin moieties .

Table 4: Condensation Reactions

Mechanistic Insights

Propiedades

Número CAS |

10574-70-6 |

|---|---|

Fórmula molecular |

C9H6BrNOS2 |

Peso molecular |

288.2 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |

Clave InChI |

SQELHPVHPKNYGI-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |

SMILES canónico |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |

Key on ui other cas no. |

10574-70-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.